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Compound of Interest

Compound Name: Azecan-2-one

CAS No.: 6142-53-6

Cat. No.: B3427706

Get Quote

Executive Summary
Azecan-2-one (CAS 935-30-8), a 10-membered macrocyclic lactam, represents a critical

intermediate in the synthesis of Nylon-9 and a growing scaffold in macrocyclic medicinal

chemistry. Unlike its ubiquitously studied homolog Caprolactam (C6), the mass spectral

behavior of Azecan-2-one is defined by the unique entropic strain of medium-sized rings (8–11

atoms).

This guide provides a definitive technical analysis of the fragmentation patterns of azecan-2-
one. By contrasting it with Caprolactam (C6) and Laurolactam (C12), we establish a self-

validating identification protocol that distinguishes the intact lactam from its open-chain amino

acid precursors and isomeric impurities.

Chemical Identity & Homolog Comparison
To accurately interpret the mass spectrum of azecan-2-one, one must first benchmark it

against the "bookends" of the lactam series: the stable 6-membered ring and the flexible 12-

membered ring.
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Feature
Caprolactam
(Standard)

Azecan-2-one

(Target)

Laurolactam
(Standard)

Ring Size 6-membered 10-membered 12-membered

Formula C₆H₁₁NO C₉H₁₇NO C₁₂H₂₃NO

Monoisotopic Mass 113.08 Da 155.13 Da 197.18 Da

Ring Strain
Low (Chair

conformation)

High (Transannular

strain)
Low (Flexible)

Dominant Ionization EI / ESI EI / ESI EI / ESI

Key Application Nylon-6 precursor
Nylon-9 / Drug

Scaffold
Nylon-12 precursor

Fragmentation Mechanics: The "Zipper" & The
Rearrangement
The fragmentation of azecan-2-one under Electron Ionization (EI, 70 eV) is governed by two

competing mechanisms: Alpha-Cleavage (characteristic of amides) and the McLafferty

Rearrangement (facilitated by the long alkyl chain).

Mechanism A: Alpha-Cleavage (The Ring Opener)
Upon ionization, the radical cation forms at the nitrogen lone pair. The high ring strain of the 10-

membered system drives the rapid cleavage of the

bond.

Result: Formation of an acyclic acylium ion.

Diagnostic Loss: Loss of

(28 Da) is observed, but often secondary to the loss of alkyl segments.

Mechanism B: McLafferty Rearrangement (The
Dominant Pathway)
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Unlike Caprolactam, Azecan-2-one possesses a sufficiently long hydrocarbon chain (

carbons) to allow the carbonyl oxygen to abstract a

-hydrogen.

Process: The flexible 10-membered ring twists, bringing the carbonyl oxygen in proximity to

the

-hydrogen.

Outcome: Cleavage of the

-bond, releasing a neutral alkene and forming a stable enol radical cation.

Spectroscopic Signature: This pathway produces ions at m/z 59 or m/z 72 (depending on

substitution), which are far more prominent in C10/C12 lactams than in C6.

Visualization: Fragmentation Pathways
The following diagram details the competitive pathways for Azecan-2-one fragmentation.
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Figure 1: Competitive fragmentation pathways for Azecan-2-one (C10). The high ring strain

favors alpha-cleavage, while chain flexibility permits McLafferty rearrangement.

Comparative Mass Spectral Data
The following table synthesizes experimental data trends from the homologous series. While

Caprolactam is dominated by the molecular ion and simple ring breaks, Azecan-2-one shows a

complex "hydrocarbon-like" pattern due to the 9-carbon chain.
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m/z (Ion)
Caprolactam
(C6)

Azecan-2-one

(C10)

Laurolactam
(C12)

Interpretation

M+ (Parent) 113 (100%) 155 (40-60%) 197 (20-40%)

Stability

decreases as

ring

size/flexibility

increases.

[M-H]+ / [M+H]+ 114 (ESI) 156 (ESI) 198 (ESI)

Protonated

molecular ion

(Soft Ionization).

m/z 30 High High High

: Universal

primary

amine/amide

marker.

m/z 55 High Medium Low
: Ring fragment;

less dominant in

larger rings.

m/z 84/85 Medium High Medium

Loss of CO (28)

from C6 vs.

specific alkyl

losses in C10.

m/z 98 - Diagnostic -

Characteristic

fragment for C10

(Loss of

).

Critical Observation: In Azecan-2-one, look for a cluster of peaks separated by 14 Da (

units) in the mid-mass region (m/z 70–120). This "alkane-like" zipper pattern is distinct from the
clean spectrum of Caprolactam and confirms the presence of the long polymethylene chain.

Experimental Protocol: Self-Validating Identification
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To distinguish Azecan-2-one from its open-chain isomer (9-aminononanoic acid) or linear

oligomers, use this dual-method workflow.

Method A: GC-MS (Structural Confirmation)
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

Inlet: 250°C (Ensure complete volatilization; lactams have high BP).

Carrier: Helium at 1.0 mL/min.

Temp Program: 80°C (1 min) → 20°C/min → 280°C.

Validation Check:

Azecan-2-one: Sharp peak, M+ 155.

9-Aminononanoic acid: Broad/tailing peak (due to -COOH/NH2 interaction) or thermal

dehydration to the lactam in the injector.

Tip: Derivatize with BSTFA to lock the open-chain acid as the TMS-ester (M+ 227) to

distinguish it from the lactam.

Method B: LC-MS/MS (Quantitation & Purity)
Ionization: ESI Positive Mode (+).

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Transition (MRM):

Quantifier: 156.1

138.1 (Loss of

/Ammonia, typical for cyclic amides).

Qualifier: 156.1

84.1 (Ring cleavage fragment).
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Visualization: Analytical Workflow
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Figure 2: Workflow to differentiate Azecan-2-one from its open-chain precursor using

derivatization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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